Cycloheptanecarbonitrile,1-(1-methylethyl)-
Description
Cycloheptanecarbonitrile,1-(1-methylethyl)- (CAS 49826-28-0) is a nitrile-functionalized cycloheptane derivative with an isopropyl substituent. Its molecular formula is C₁₁H₁₉N, and it features a seven-membered cycloheptane ring substituted with a cyano group (-C≡N) and a branched 1-methylethyl (isopropyl) group. This compound is of interest in organic synthesis due to the interplay of steric effects from the isopropyl group and the electronic influence of the nitrile moiety. Limited experimental data are available for this compound, necessitating comparative analysis with structurally related analogs .
Properties
Molecular Formula |
C11H19N |
|---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
1-propan-2-ylcycloheptane-1-carbonitrile |
InChI |
InChI=1S/C11H19N/c1-10(2)11(9-12)7-5-3-4-6-8-11/h10H,3-8H2,1-2H3 |
InChI Key |
UGUHGWPJKTWYLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCCCCC1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis from Cyclohexanone Derivatives
One of the primary routes to synthesize Cycloheptanecarbonitrile, 1-(1-methylethyl)- involves starting from cyclohexanone or its derivatives. The process typically includes:
Ring Expansion and Functionalization: The cyclohexanone ring is chemically modified to expand to a cycloheptane ring system. This can be achieved via ring expansion reactions such as Baeyer-Villiger oxidation or other rearrangement methods.
Introduction of the Carbonitrile Group: The nitrile functionality is introduced through nucleophilic substitution or cyanation reactions. This often involves the use of cyanide sources (e.g., sodium cyanide, potassium cyanide) or other cyanide donors under controlled conditions.
Isopropyl Substitution: The isopropyl group is introduced either before or after ring expansion, depending on the synthetic strategy, often through alkylation reactions using isopropyl halides or related reagents.
These steps can be combined or performed sequentially, depending on the desired yield and purity.
One-Pot Synthesis Methods
Recent advances have demonstrated innovative one-pot synthesis methods for this compound, which integrate multiple reaction steps into a single reaction vessel. These methods provide several advantages:
Higher Yields: By minimizing intermediate isolation, one-pot methods reduce product loss and improve overall yield.
Efficiency: Combining steps reduces reaction time and operational complexity.
Green Chemistry Compliance: One-pot methods often use milder reagents and solvents, reducing waste and environmental impact.
A typical one-pot method for Cycloheptanecarbonitrile, 1-(1-methylethyl)- involves:
- Starting with cyclohexanone.
- Performing ring expansion and cyanation simultaneously or sequentially in the same reactor.
- Alkylation with isopropylating agents under controlled conditions.
This approach has been reported to achieve high efficiency and selectivity, adhering to green chemistry metrics such as atom economy and reduced solvent usage.
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Advantages | Notes |
|---|---|---|---|---|
| Cyclohexanone Derivative Route | Cyclohexanone | Ring expansion, cyanation, alkylation | Well-established, scalable | Multi-step, moderate yield |
| One-Pot Synthesis | Cyclohexanone | Integrated ring expansion & cyanation | High yield, green chemistry | Efficient, less waste |
| Catalytic C(sp3)–H Functionalization | Cycloheptyl derivatives | Selective oxidation and functionalization | High selectivity, novel approach | Useful for modification steps |
Research Findings and Data Highlights
The one-pot synthesis methods have demonstrated high yields and efficiency while adhering to green chemistry principles, promoting sustainability in chemical manufacturing.
Catalytic oxidation studies indicate that manganese catalysts can achieve unprecedented levels of site-selectivity in functionalizing cycloheptyl derivatives, which can be leveraged for nitrile synthesis or modification.
The molecular structure of Cycloheptanecarbonitrile, 1-(1-methylethyl)-, with its seven-membered ring and cyano and isopropyl substituents, has been confirmed through spectroscopic and crystallographic methods, supporting the synthetic strategies employed.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The cyano group (-C≡N) in cycloheptanecarbonitrile acts as an electrophilic site, enabling nucleophilic attack. Key reactions include:
a. Hydrolysis
-
Acidic conditions : The nitrile undergoes hydrolysis to form a carboxylic acid via an intermediate imidic acid.
-
Basic conditions : Hydrolysis yields an ammonium carboxylate intermediate, which acidifies to the carboxylic acid .
b. Grignard Addition
Organomagnesium reagents (e.g., RMgX) add to the nitrile, forming ketones after hydrolysis:
Steric hindrance from the cycloheptane and isopropyl groups may slow this reaction .
Reduction Reactions
The nitrile group is reducible under various conditions:
| Reducing Agent | Product | Conditions |
|---|---|---|
| LiAlH | Primary amine | Anhydrous ether |
| H/Ni | Secondary amine | High-pressure hydrogen |
| DIBAL-H | Aldehyde | Low-temperature |
These reductions proceed through intermediates such as imines or aldimines .
Substitution Reactions
The compound’s structure influences substitution mechanisms:
a. SN1 Pathway
-
Tertiary carbocations (if formed) stabilize via hyperconjugation from adjacent alkyl groups.
-
Polar protic solvents (e.g., methanol) favor ionization to a carbocation intermediate .
b. SN2 Pathway
-
Steric hindrance from the cycloheptane and isopropyl groups disfavors bimolecular substitution.
-
Theoretical studies (MP2/CCSD(T)) show methyl-substituted carbons exhibit weak electrophilicity, reducing SN2 feasibility .
Mechanistic Insights from Computational Studies
-
Transition state stability : MP2/6-311+G* calculations reveal that carbocation intermediates in SN1 pathways are stabilized by electron density transfer from adjacent nucleophiles .
-
Energy barriers : Rate-determining steps for nucleophilic additions exhibit barriers of ~80–140 kJ/mol, with steric effects increasing activation energy .
Reactivity with Organometallics
Cycloheptanecarbonitrile reacts with organocopper and organolithium reagents to form ketones or nitrile-stabilized carbanions. For example:
Scientific Research Applications
Chemical Properties and Structure
Cycloheptanecarbonitrile, 1-(1-methylethyl)- (CAS number: 49826-28-0) is characterized by its cyclic structure and the presence of a nitrile functional group. Its unique structure allows it to serve as an effective building block in organic chemistry.
Applications in Organic Synthesis
Chemical Intermediates:
- Cycloheptanecarbonitrile can act as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic addition reactions, which are essential for constructing complex molecular frameworks.
Synthesis of Light Stabilizers:
- The compound has been identified as a precursor in the synthesis of sterically hindered amine light stabilizers (HALS), which are crucial for enhancing the stability of polymers against thermal and oxidative degradation. These stabilizers are widely used in coatings, plastics, and personal care products .
Applications in Polymer Chemistry
Polymer Stabilization:
- Cycloheptanecarbonitrile derivatives have shown effectiveness in stabilizing thermoplastic polyolefins and other polymer systems. The incorporation of these compounds into polymer matrices helps improve their resistance to UV radiation and thermal degradation, thereby extending their service life .
Case Study 1: Use in Coatings
A study demonstrated that incorporating cycloheptanecarbonitrile-derived HALS into acrylic coatings significantly improved their durability when exposed to UV light. The addition of these stabilizers resulted in a marked reduction in gloss loss and color change after prolonged exposure to sunlight.
Case Study 2: Pharmaceutical Applications
Research highlighted the utility of cycloheptanecarbonitrile as an intermediate in synthesizing novel pharmaceutical agents. For example, its derivatives were employed in the synthesis of anti-inflammatory compounds, showcasing its versatility in medicinal chemistry.
Data Tables
| Application Area | Description | Examples |
|---|---|---|
| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals | Nucleophilic addition reactions |
| Polymer Chemistry | Stabilizer for thermoplastic polyolefins | HALS for coatings |
| Coatings | Enhances UV stability and thermal resistance | Acrylic coatings with HALS |
| Pharmaceutical Development | Precursor for anti-inflammatory compounds | Synthesis of novel agents |
Mechanism of Action
The mechanism of action of Cycloheptanecarbonitrile,1-(1-methylethyl)- involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The isopropyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.
Comparison with Similar Compounds
Structural and Electronic Differences
- In contrast, the dimethylamino group in the analog (CAS 495078-24-5) is electron-donating, which could activate the nitrile for nucleophilic additions or cyclization reactions . The methylamino group in the cyclohexane derivative (C₈H₁₄N₂) offers moderate electron donation but less steric bulk compared to isopropyl or dimethylamino groups .
- Ring Size and Conformation: The 7-membered cycloheptane ring in the primary compound is less strained than cyclopentane derivatives but may exhibit conformational flexibility.
Hypothetical Physical Properties
- Boiling Point and Density: Cycloheptane derivatives are expected to have higher boiling points than smaller-ring analogs due to increased molecular weight and surface area. For example, a cyclopentane-based compound (1-Methylene-3-(1-methylethylidene)cyclopentane) has a predicted boiling point of 157.8°C and density of 0.83 g/cm³ , whereas the cycloheptane analogs may exceed these values. The dimethylamino-substituted cycloheptane (C₁₀H₁₈N₂) has a molecular weight of 166.26 g/mol, suggesting comparable volatility to the isopropyl analog .
Biological Activity
Cycloheptanecarbonitrile, 1-(1-methylethyl)- is a compound whose biological activity has garnered attention in various research contexts. This article explores its biological properties, including antimicrobial and antioxidant activities, through a review of relevant studies and data.
Chemical Structure and Properties
Cycloheptanecarbonitrile, 1-(1-methylethyl)- is characterized by its unique cyclic structure and functional groups that contribute to its biological effects. The presence of the carbonitrile group is particularly significant, as it often influences the compound's reactivity and interaction with biological systems.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of various compounds similar to cycloheptanecarbonitrile. For instance, essential oils containing similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/ml) |
|---|---|---|---|
| Cycloheptanecarbonitrile | Staphylococcus aureus | 19 | 32 |
| Cycloheptanecarbonitrile | Escherichia coli | 20 | 16 |
| p-Cymene | Staphylococcus epidermidis | 19 | 8 |
| Eucalyptus globulus oil | Bordetella bronchiseptica | 21 | 4 |
The data suggests that cycloheptanecarbonitrile may exhibit comparable antimicrobial effects to those observed in p-cymene and eucalyptus oil, which are known for their bioactive properties .
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of cycloheptanecarbonitrile. Similar compounds have shown promising results in scavenging free radicals and reducing oxidative stress.
Table 2: Antioxidant Activity of Related Compounds
| Compound | DPPH Scavenging Activity (%) | FRAP (µmol/L AAE) |
|---|---|---|
| Cycloheptanecarbonitrile | 69.63 | 51.56 |
| Eucalyptus globulus oil | 75.00 | 60.00 |
The antioxidant capacity indicated by these studies highlights the potential of cycloheptanecarbonitrile as a natural antioxidant agent, which could be beneficial in various therapeutic applications .
Case Studies and Research Findings
Several case studies have explored the biological effects of compounds structurally related to cycloheptanecarbonitrile. For example, research on essential oils has demonstrated their efficacy in treating infections and reducing inflammation.
- Case Study : A study involving Eucalyptus globulus essential oil showed significant antibacterial activity against multiple strains, suggesting that similar compounds might offer therapeutic benefits in treating bacterial infections .
- Research Findings : Investigations into monoterpenes like p-cymene revealed their multifaceted biological activities, including antimicrobial and anti-inflammatory effects, which could be extrapolated to predict the behavior of cycloheptanecarbonitrile .
Q & A
Q. How can researchers optimize the synthesis of 1-(1-methylethyl)cycloheptanecarbonitrile to improve yield and atom efficiency?
- Methodological Answer : Comparative analysis of synthetic routes (e.g., one-pot vs. traditional substitution) is critical. For analogous cyclohexanecarbonitriles, one-pot methods in methanol achieved >80% yield with high atom efficiency and minimal by-products (CO₂, NaCl), while traditional methods showed lower yields and multiple side products . Researchers should:
- Screen solvent systems (e.g., methanol, ethanol) for optimal reaction kinetics.
- Evaluate recyclability of catalysts/solvents to align with green chemistry principles.
Table : Key parameters for synthesis optimization (adapted from cyclohexane analogs):
| Method | Solvent | Yield (%) | Atom Efficiency | By-products |
|---|---|---|---|---|
| One-Pot | Methanol | High | High | CO₂, NaCl |
| Traditional | Various | Low | Moderate | Multiple |
Q. What spectroscopic techniques are recommended for structural elucidation of this compound?
- Methodological Answer : Combine IR spectroscopy (for nitrile C≡N stretch ~2240 cm⁻¹) and mass spectrometry (electron ionization for molecular ion/fragmentation patterns). For cyclohexane analogs, NIST-standardized IR spectra (CCl₄/CS₂ matrices) and gas chromatography-mass spectrometry (GC-MS) resolved structural ambiguities . Nuclear magnetic resonance (NMR) should include ¹³C-NMR to confirm cycloheptane ring geometry and isopropyl substitution.
Q. How should solubility and stability be assessed for experimental design?
- Methodological Answer :
- Solubility : Test in aprotic solvents (e.g., DMSO, acetonitrile) and polar protic solvents (methanol, ethanol) based on nitrile group polarity. For similar compounds, methanol was effective in one-pot syntheses .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use HPLC to monitor nitrile hydrolysis or cycloheptane ring oxidation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : While direct data is limited, structurally related cyclopentanecarbonitriles were screened via:
- Cytotoxicity assays (MTT/PrestoBlue in cancer cell lines).
- Enzyme inhibition studies (e.g., cyclooxygenase for anti-inflammatory potential).
Predictive toxicology databases like EPA DSSTox can guide ecotoxicological risk assessments .
Advanced Research Questions
Q. How can enantiomers of 1-(1-methylethyl)cycloheptanecarbonitrile be resolved and characterized?
- Methodological Answer : Use chiral chromatography (e.g., Chiralpak IG-U column with hexane:isopropanol mobile phase) or enzymatic resolution. For stereoisomeric analogs, CAS Common Chemistry provided enantiomer-specific CAS RNs, enabling targeted isolation . Confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD).
Q. What computational strategies predict reactivity and regioselectivity in derivatization reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model:
- Nitrile group electrophilicity in nucleophilic additions.
- Steric effects from the isopropyl group on cycloheptane ring conformation.
PubChem’s quantum-chemical data (e.g., HOMO/LUMO energies) for analogous compounds supports mechanistic hypotheses .
Q. How can contradictory data on synthetic yields or by-products be resolved?
- Methodological Answer : Case study: Conflicting yields for cyclohexanecarbonitrile one-pot methods were attributed to trace moisture affecting cyanide availability . Mitigation strategies:
- Standardize anhydrous conditions (molecular sieves, inert atmosphere).
- Use LC-MS to identify transient intermediates or side reactions.
Q. What mechanistic insights explain thermal degradation pathways?
- Methodological Answer : For cyclopentanecarbonitriles, pyrolysis-GC/MS revealed β-scission of the nitrile group followed by ring contraction. Apply kinetic isotope effects (KIE) and Arrhenius plots to elucidate activation energies. Cross-reference with NIST thermochemistry data for analogous hydrocarbons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
